1-(Chloromethyl)cyclohexane-1-carbaldehyde
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Overview
Description
1-(Chloromethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H13ClO It is a derivative of cyclohexane, where a chloromethyl group and a formyl group are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane-1-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Chloromethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)cyclohexane-1-carbaldehyde involves its reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can lead to the formation of various products, depending on the reactants and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde: Contains a hydroxymethyl group instead of a chloromethyl group, affecting its reactivity and applications.
Cyclohexane-1-carboxylic acid: The oxidized form of the aldehyde, with different chemical properties and uses.
Uniqueness
1-(Chloromethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both a chloromethyl and an aldehyde group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H13ClO |
---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
1-(chloromethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H13ClO/c9-6-8(7-10)4-2-1-3-5-8/h7H,1-6H2 |
InChI Key |
SBBMBJNFQVTPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCl)C=O |
Origin of Product |
United States |
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